9H-Thieno[3,2-b][1]benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thieno3,2-bbenzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring, with a thiophene ring fused to the benzopyran structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thieno3,2-bbenzopyran typically involves multi-step reactions. One common method includes the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to achieve moderate to good yields.
Industrial Production Methods
Industrial production methods for 9H-Thieno3,2-bbenzopyran are not extensively documented. the principles of green chemistry, such as reducing waste and using renewable feedstocks, are often applied to develop more sustainable and cost-effective production processes.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thieno3,2-bbenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
9H-Thieno3,2-bbenzopyran has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new drugs.
Wirkmechanismus
The mechanism of action of 9H-Thieno3,2-bbenzopyran involves its interaction with various molecular targets and pathways. For instance, some benzopyran derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis . The specific pathways and targets depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9H-Thieno3,2-bbenzopyran include:
Benzofuran-thieno[3,2-b]indole: This compound has a similar fused ring structure and is used in organic electronics.
Thieno[3,2-b]furan: This compound is synthesized using similar methods and has applications in optoelectronic devices.
Uniqueness
9H-Thieno3,2-bbenzopyran is unique due to its specific ring fusion and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91442-75-0 |
---|---|
Molekularformel |
C11H8OS |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
9H-thieno[3,2-b]chromene |
InChI |
InChI=1S/C11H8OS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-6H,7H2 |
InChI-Schlüssel |
JSJPPUWRKHGPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2OC3=C1SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.